molecular formula C19H15ClF2NO3P B5208155 N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline

Cat. No.: B5208155
M. Wt: 409.7 g/mol
InChI Key: UHVBPHFDCCULPX-UHFFFAOYSA-N
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Description

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline is a complex organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoryl group bonded to an aniline derivative, which includes fluorophenoxy and chloro substituents. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the nucleophilic substitution of a halogenated aniline with 2-fluorophenol in the presence of a base. The resulting intermediate is then reacted with a phosphorylating agent, such as phosphoryl chloride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
  • N-bis(2-fluorophenoxy)phosphoryl-3-chloro-4-methoxyaniline

Uniqueness

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorophenoxy and chloro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVBPHFDCCULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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